molecular formula C10H7N3O2 B578741 5-(Pyrimidin-2-yl)nicotinic acid CAS No. 1237518-66-9

5-(Pyrimidin-2-yl)nicotinic acid

Cat. No.: B578741
CAS No.: 1237518-66-9
M. Wt: 201.185
InChI Key: JDCPMYDSGNTYTL-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)nicotinic acid is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)nicotinic acid typically involves the condensation of a pyridine derivative with a pyrimidine derivative. One common method involves the reaction of 2-aminopyrimidine with 3-pyridinecarboxylic acid under acidic conditions to form the desired product . Another approach involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as magnesium oxide nanoparticles can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives, such as:

Uniqueness

5-(Pyrimidin-2-yl)nicotinic acid is unique due to its specific combination of pyrimidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to inhibit collagen expression and its potential anti-fibrotic activity set it apart from other similar compounds .

Biological Activity

5-(Pyrimidin-2-yl)nicotinic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2-position with a nicotinic acid moiety. This structural configuration contributes to its biological properties, particularly in interactions with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis12.5 µg/mL
Staphylococcus aureus7.81 µg/mL
Escherichia coli15.6 µg/mL

The compound's efficacy against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), indicates its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Cell Line IC50 Value (µM)
HeLa4.3
A5495.0
MDA-MB-2316.1

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through modulation of key signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, such as collagen prolyl-4-hydroxylase, which is relevant in fibrosis .
  • Receptor Binding : It can bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially exhibiting neuroprotective effects.
  • DNA Interaction : Some studies suggest that metal complexes derived from this compound can bind DNA, leading to anticancer effects through the induction of DNA damage .

Study on Antifibrotic Activity

A study evaluated the antifibrotic potential of derivatives related to this compound, demonstrating significant inhibition of collagen synthesis in vitro. The results indicated that these compounds could be developed into novel antifibrotic agents for treating liver fibrosis .

Antimicrobial Efficacy Study

In another study, a series of derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results highlighted the superior efficacy of certain derivatives compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Properties

IUPAC Name

5-pyrimidin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPMYDSGNTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736158
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237518-66-9
Record name 5-(2-Pyrimidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237518-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 mol/L aqueous solution of sodium hydroxide (0.21 mL) was added to a solution mixture of the obtained methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate (30 mg) in dioxane (0.3 mL) and methanol (0.3 mL) at room temperature, followed by stirring at the same temperature for 1 hour and 30 minutes. The solvent was evaporated under reduced pressure, and water and toluene were added to the residue. The aqueous layer was separated and adjusted to a pH of 3.8 with 1 mol/L hydrochloric acid. The solid substance was collected by filtration to obtain 7.0 mg of 5-(pyrimidin-2-yl)pyridine-3-carboxylic acid as a white solid.
[Compound]
Name
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